![molecular formula C10H9N5 B8604160 3-methyl-5-(1H-pyrazol-4-yl)-2H-pyrazolo[3,4-c]pyridine](/img/structure/B8604160.png)
3-methyl-5-(1H-pyrazol-4-yl)-2H-pyrazolo[3,4-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-5-(1H-pyrazol-4-yl)-2H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that features a fused pyrazole and pyridine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-(1H-pyrazol-4-yl)-2H-pyrazolo[3,4-c]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxaldehydes under acidic or basic conditions. The reaction conditions often include heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
化学反应分析
Types of Reactions
3-methyl-5-(1H-pyrazol-4-yl)-2H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert specific functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the ring system .
科学研究应用
3-methyl-5-(1H-pyrazol-4-yl)-2H-pyrazolo[3,4-c]pyridine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-methyl-5-(1H-pyrazol-4-yl)-2H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
相似化合物的比较
Similar Compounds
3-methyl-1-phenyl-1H-pyrazol-5-yl: A similar compound with a phenyl group instead of the pyrazolo[3,4-c]pyridine ring.
5-chloro-3-methyl-1-phenyl-4-pyrazolecarboxaldehyde: Another related compound with a chloro substituent and a carboxaldehyde group.
Uniqueness
3-methyl-5-(1H-pyrazol-4-yl)-2H-pyrazolo[3,4-c]pyridine is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological activities .
属性
分子式 |
C10H9N5 |
|---|---|
分子量 |
199.21 g/mol |
IUPAC 名称 |
3-methyl-5-(1H-pyrazol-4-yl)-2H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C10H9N5/c1-6-8-2-9(7-3-12-13-4-7)11-5-10(8)15-14-6/h2-5H,1H3,(H,12,13)(H,14,15) |
InChI 键 |
MPJZDLDOQBVNLJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=C(N=CC2=NN1)C3=CNN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


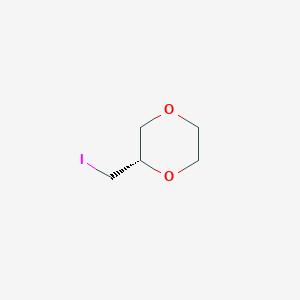

![1-[5-(Propan-2-yl)pyridin-3-yl]ethan-1-amine](/img/structure/B8604107.png)
![4-Bromo-2-{[(2R)-morpholin-2-yl]methyl}phenol](/img/structure/B8604112.png)
![[(1R,2S,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate](/img/structure/B8604125.png)

![4-{2-[4-(Methanesulfonyl)phenyl]ethenyl}-N,N-dimethylaniline](/img/structure/B8604139.png)
![Diethyl [4-(4-propylphenyl)butyl]propanedioate](/img/structure/B8604142.png)
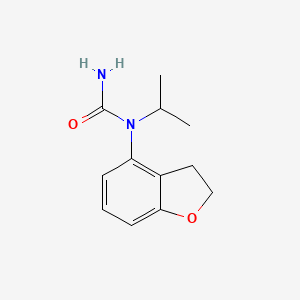
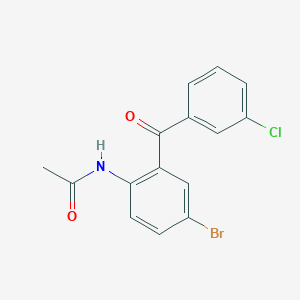
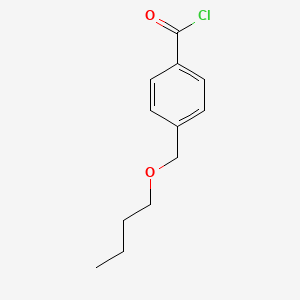
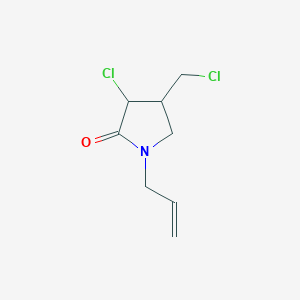
![5-(2-bromo-3,5-dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole](/img/structure/B8604180.png)

